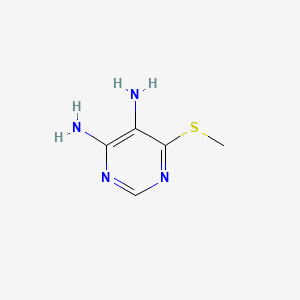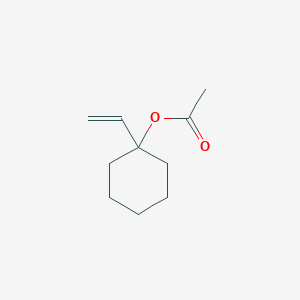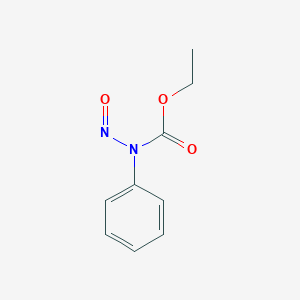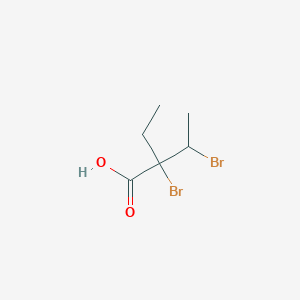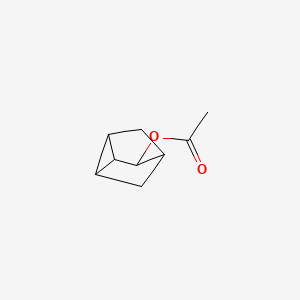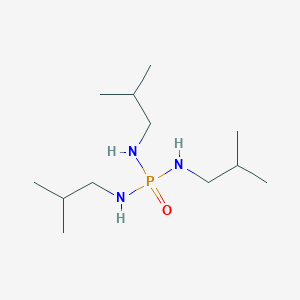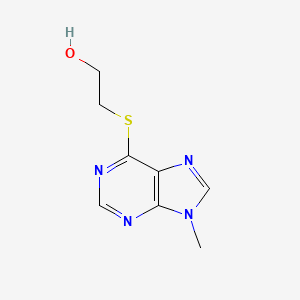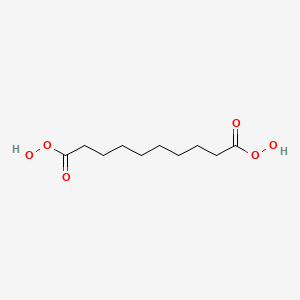
2,4,7-Triaminopteridine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-Triaminopteridine-6-carboxamide is a chemical compound with the molecular formula C7H8N8O. It is known for its unique structure, which includes three amino groups attached to a pteridine ring and a carboxamide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Triaminopteridine-6-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the direct condensation of carboxylic acids with amines in the presence of a catalyst such as titanium tetrachloride (TiCl4). This reaction is usually carried out in pyridine at elevated temperatures (around 85°C) to yield the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .
化学反应分析
Types of Reactions: 2,4,7-Triaminopteridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
科学研究应用
2,4,7-Triaminopteridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antifungal, and antibacterial agent due to its unique structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,7-Triaminopteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
- 2,4,7-Triaminopteridine-6-carboxylic acid
- 2,4,6-Triaminopyrimidine
- 2,4-Diaminopteridine
Comparison: Compared to similar compounds, 2,4,7-Triaminopteridine-6-carboxamide is unique due to its specific arrangement of amino groups and the presence of a carboxamide groupFor instance, while 2,4,6-Triaminopyrimidine also contains multiple amino groups, it lacks the carboxamide functionality, which can significantly alter its chemical behavior and biological activity .
属性
CAS 编号 |
15167-22-3 |
|---|---|
分子式 |
C7H8N8O |
分子量 |
220.19 g/mol |
IUPAC 名称 |
2,4,7-triaminopteridine-6-carboxamide |
InChI |
InChI=1S/C7H8N8O/c8-3-1(5(10)16)12-2-4(9)14-7(11)15-6(2)13-3/h(H2,10,16)(H6,8,9,11,13,14,15) |
InChI 键 |
QDXPFJVAPURLKO-UHFFFAOYSA-N |
规范 SMILES |
C12=C(N=C(N=C1N=C(C(=N2)C(=O)N)N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


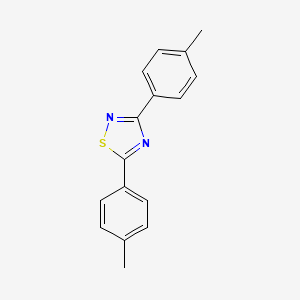
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
